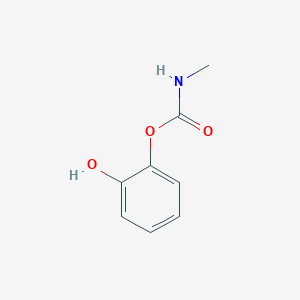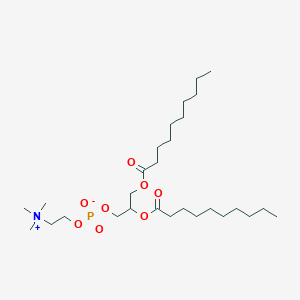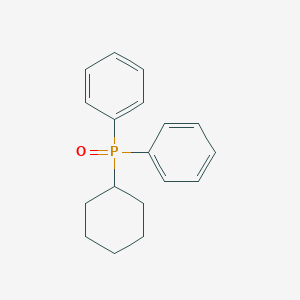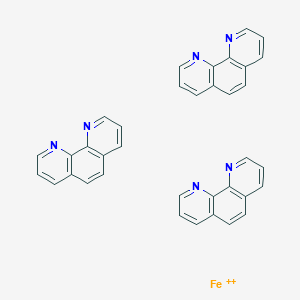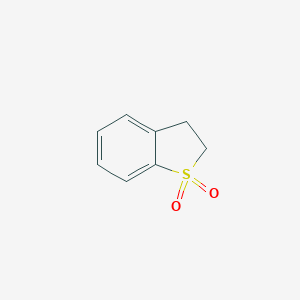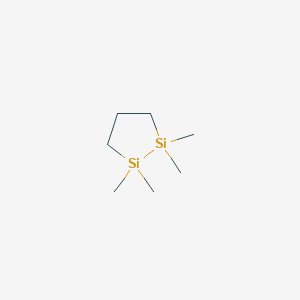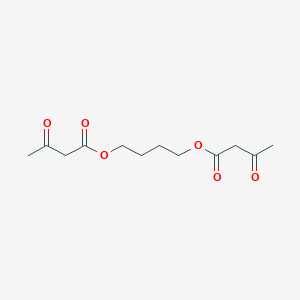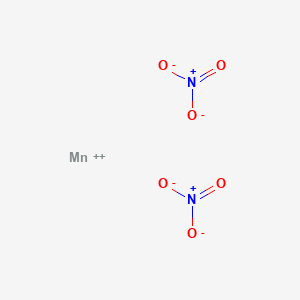
3-氰基香豆素
描述
3-Cyanocoumarin, also known as Coumarin-3-carbonitrile, has a molecular formula of C10H5NO2 and a molecular weight of 171.15 . It is a compound that has attained significant importance in recent years due to its use in the synthesis of various dyes and pharmaceuticals .
Synthesis Analysis
3-Cyanocoumarin can be synthesized starting from 2-hydroxybenzaldehydes and 2-hydroxyacetophenones with ethylcyanoacetate . This reaction is carried out at room temperature using phase transfer catalysis, which results in good yield, short time, and easy work up . Another method involves a one-pot construction of coumarin derivatives, including 3-Cyanocoumarin, in the presence of various metal-based homogenous and heterogeneous catalyst systems .Molecular Structure Analysis
The molecular structure of 3-Cyanocoumarin consists of a benzopyran core with a cyano group attached to the 3rd carbon . The structure is planar, which allows for various non-covalent interactions, enhancing its solubility and binding ability .Chemical Reactions Analysis
3-Cyanocoumarin can undergo various chemical reactions due to its versatile structure. For instance, it can react with 2-(polyfluoroalkyl)chromones to give a wide variety of functionalized benzo[c]coumarin derivatives . The reaction presumably proceeds by a tandem intermolecular Michael addition and subsequent intramolecular condensation between an intermediate enolate anion and cyano group .Physical And Chemical Properties Analysis
3-Cyanocoumarin has a density of 1.3±0.1 g/cm3, a boiling point of 350.7±21.0 °C at 760 mmHg, and a flash point of 167.2±8.8 °C . It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 1 freely rotating bond .科学研究应用
Medicinal Chemistry
Coumarins, including 3-Cyanocoumarin, have a multifaceted chemical and pharmacological potential, making them significant as versatile natural derivatives in medicinal chemistry . The unique chemical structure of coumarin facilitates binding to various targets through hydrophobic interactions, pi-stacking, hydrogen bonding, and dipole-dipole interactions .
Neurodegenerative Diseases
Coumarins exhibit promising applications in the field of neurodegenerative diseases . Their unique chemical structure allows them to interact with various targets, potentially leading to therapeutic benefits.
Cancer Research
Coumarins are also being studied for their potential applications in cancer research . Their ability to interact with various biological targets could make them useful in the development of new cancer therapies.
Anti-inflammatory Applications
Coumarins, including 3-Cyanocoumarin, have shown anti-inflammatory properties . This makes them a subject of interest in the development of new anti-inflammatory drugs.
Antimicrobial Applications
Coumarins have demonstrated antimicrobial activities , which could lead to the development of new antimicrobial agents.
Synthesis of Other Compounds
The distinct reactivities associated with the C-3 and C-4 positions of the coumarin system have paved the way for selective modifications, introducing pertinent functional groups (such as fluorinated moieties) for medicinal chemistry scopes and facilitating the construction of cyclic systems . This makes 3-Cyanocoumarin a valuable compound in the synthesis of other complex molecules.
Green Syntheses
Innovative strategies to access 3-alkyl, 3-heteroaryl, 3-acetyl, and 3-nitro coumarins have been developed, including green syntheses, photo- and metal-catalyzed reactions, and multi-component approaches . This highlights the role of 3-Cyanocoumarin in the development of environmentally friendly chemical processes.
Cyclization Mechanisms
The condensation of ethyl cyanoacetate and salicylaldehyde would afford either coumarin-3-carboxylate ester or 3-cyancoumarin as the final product . This reaction provides insights into different cyclization mechanisms, which is crucial for the development of efficient synthetic routes .
作用机制
Target of Action
3-Cyanocoumarin is a derivative of coumarin, a class of compounds that have significant importance in biological and medical sciences . .
Mode of Action
It’s known that the presence of the cyanide group in 3-cyano coumarins is suitable for inserting units of biological importance like triazole, thiadiazole, and thiadiazoles into the coumarin core to increase their biological activities .
Biochemical Pathways
It’s known that 3-cyanocoumarins are commonly used as precursor materials for the development of other medicinally important coumarin derivatives .
Pharmacokinetics
The compound’s molecular weight is 17115 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
It’s known that the compound can be used to increase the biological activities of coumarin derivatives .
Action Environment
It’s known that the compound’s melting point is 184-188 °c , which may influence its stability under different environmental conditions.
未来方向
The synthesis of 3-Cyanocoumarin and its derivatives has become an interesting area of research over the last many years due to their wide range of biological activities . Future research may focus on the development of new synthetic methodologies to form different types of functional groups present in 3-Cyanocoumarin derivatives .
属性
IUPAC Name |
2-oxochromene-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5NO2/c11-6-8-5-7-3-1-2-4-9(7)13-10(8)12/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKJALQPLNMEDAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10164728 | |
| Record name | 2H-1-Benzopyran-3-carbonitrile, 2-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10164728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyanocoumarin | |
CAS RN |
15119-34-3 | |
| Record name | 3-Cyanocoumarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15119-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-1-Benzopyran-3-carbonitrile, 2-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015119343 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-1-Benzopyran-3-carbonitrile, 2-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10164728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-oxo-2H-chromene-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What are the common synthetic routes to 3-cyanocoumarins?
A1: Several methods exist for synthesizing 3-cyanocoumarins. A widely employed approach is the Knoevenagel condensation of salicylaldehydes with malononitrile. [, , ] This reaction can be performed using various catalysts, including ZrCl4 in ionic liquids [], iodine under thermal or microwave conditions [, ], and even under phase-transfer catalysis. [, ] Additionally, 3-cyanocoumarins can be synthesized from 3-ethoxycarbonyl or 3-acetylcoumarins through a reaction with cyanoacetylhydrazide derivatives involving pyrone ring opening and recyclization. []
Q2: Can you elaborate on the reactivity of 3-cyanocoumarin in the context of Diels-Alder reactions?
A2: 3-Cyanocoumarin, along with its hydroxy- and mesyl-substituted derivatives, can participate as dienophiles in Diels-Alder cycloadditions with methyl-1,3-butadienes. [] High pressure (11 kbar) is often employed to facilitate these reactions, leading to the formation of 6a-cyano-tetrahydro-6H-benzo[c]chromen-6-ones in moderate to excellent yields. [] This methodology provides a route to valuable synthetic intermediates, including precursors to cannabinoids like Δ6-cis-cannabidiol (Δ6-cis-CBD). []
Q3: How can 3-cyanocoumarins be used to synthesize chromeno[3,4-c]pyridine derivatives?
A3: A copper(II) chloride catalyzed tandem reaction has been reported for the synthesis of chromeno[3,4-c]pyridine derivatives. [] This method uses Blaise reaction intermediates and 3-cyanocoumarins, proceeding through a sequence of Michael addition, intramolecular cyclization, and oxidative aromatization. [] The reaction exhibits good functional group tolerance and provides moderate to good yields. []
Q4: Does the presence of a substituent at the 4-position of 3-cyanocoumarin affect its reactivity?
A4: Yes, the presence of a substituent at the 4-position of 3-cyanocoumarin can significantly impact its reactivity. For example, while diazomethane readily alkylates 3-cyanocoumarin to yield 4-methyl-3-cyanocoumarin, the reaction with 3-acetylcoumarin is less efficient due to the steric hindrance posed by the acetyl group. [] Furthermore, 3-acetyl-5,7-dimethylcoumarin, bearing additional substituents, reacts with diazomethane to form a pyrazoline derivative instead of undergoing direct C-alkylation. []
Q5: Can 3-cyanocoumarin be transformed into other coumarin derivatives?
A5: Yes, 3-cyanocoumarins can be converted to 3-formylcoumarins by reduction using Raney nickel in formic acid. [] This method offers a facile and high-yielding route to 3-formylcoumarins, which are valuable intermediates for further synthetic transformations. []
Q6: What is known about the biological activity of 3-cyanocoumarin derivatives?
A6: 3-Cyanocoumarin derivatives have demonstrated antimicrobial activity, particularly against Gram-positive bacteria and yeast. [] Notably, 3-cyanonaphthol[1,2-(e)]pyran-2-one and 3-cyanocoumarin exhibited significant activity against Escherichia coli, Staphylococcus aureus, and Candida albicans. [] Furthermore, some 3-cyanocoumarins are being investigated as potential anticancer agents due to their ability to inhibit Axl tyrosine kinase. []
Q7: How does the structure of a 3-cyanocoumarin derivative relate to its activity as an Axl tyrosine kinase inhibitor?
A7: Studies have shown that specific structural features are crucial for the inhibitory activity of 3-cyanocoumarin derivatives against Axl tyrosine kinase. [] For instance, targeting the Ig1 domain of Axl, particularly the major binding pocket around Glu59 and the hydrophobic Ig1-Lg1 interface, appears promising for developing selective Axl inhibitors. [] Triazolopyridazine and 3-cyanocoumarin compounds targeting these regions have shown activity in human Axl reporter lines, highlighting their potential as anticancer therapeutics. []
Q8: What analytical techniques are commonly used to characterize 3-cyanocoumarin and its derivatives?
A8: Common techniques include nuclear magnetic resonance (NMR) spectroscopy (1H NMR and 13C NMR) and infrared (IR) spectroscopy. [, , ] These techniques provide information on the structure and purity of the synthesized compounds.
Q9: How is computational chemistry used in research related to 3-cyanocoumarin?
A9: Computational methods, such as virtual screening and molecular docking, are being used to identify novel 3-cyanocoumarin derivatives with potential biological activity, specifically as Axl tyrosine kinase inhibitors. [] These approaches help predict the binding affinity and interactions of these compounds with their target proteins, guiding the design of more potent and selective inhibitors. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



